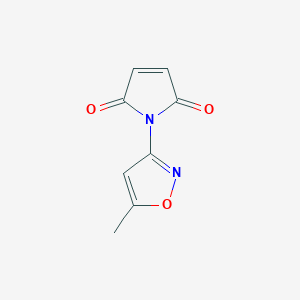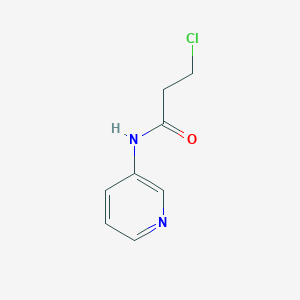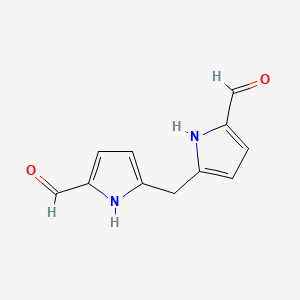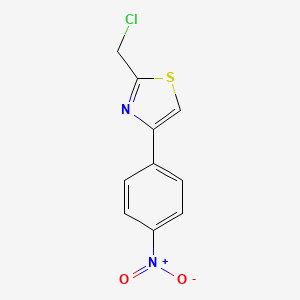
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities1. They are typically synthesized in reactions involving substituted amidrazones1.
Synthesis Analysis
While specific synthesis methods for “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” are not available, similar compounds like 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride1.
Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,5-dione has been studied using various techniques such as 1H-13C NMR two-dimensional techniques (HMQC, HMBC) and single-crystal X-ray diffraction1.
Chemical Reactions Analysis
Specific chemical reactions involving “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” are not available in the search results. However, 1H-Pyrrole-2,5-dione derivatives are known to participate in a variety of chemical reactions due to their versatile structure1.Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” are not available in the search results. However, the molecular weight of a similar compound, 1H-Pyrrole-2,5-dione, is 97.07212.Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
A study by Urdaneta et al. (2015) explored the synthesis of new ligands, including one based on the isoxazole-pyrrole moiety, and their coordination chemistry toward Cu(I) and Zn(II). The ligands and their complexes were characterized using techniques like NMR, HRMS, FTIR, and UV-Vis spectroscopy. This research highlighted the potential of these compounds in developing coordination polymers with interesting luminescence properties, indicating applications in materials science and luminescent materials (Urdaneta et al., 2015).
Corrosion Inhibition
Another significant application is in the field of corrosion science. Zarrouk et al. (2015) synthesized derivatives of 1H-pyrrole-2,5-dione and investigated their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. The findings demonstrated that these compounds are effective corrosion inhibitors, suggesting their potential use in industrial applications to protect metals against corrosion (Zarrouk et al., 2015).
Synthetic Chemistry and Materials Science
Galenko et al. (2022) developed a synthesis strategy for 1H-pyrrole-2,3-diones by formal isomerization of isoxazole-5-carbaldehydes, leading to precursors for substituted pyrroloquinoxalines. This method opens new pathways in synthetic organic chemistry, offering building blocks for complex molecular architectures with potential applications in pharmaceuticals and materials science (Galenko et al., 2022).
Heterocyclic Chemistry
Dubovtsev et al. (2017) reported a method for the preparation of multifunctional substituted pyrazolo and isoxazolo pyridines through cyclocondensation of 1H-pyrrole-2,3-diones, showcasing the versatility of these compounds in synthesizing heterocyclic structures with potential biological activity (Dubovtsev et al., 2017).
Pharmaceutical Applications
The synthesized compounds, especially those derived from 1H-pyrrole-2,5-dione, exhibit a range of biological activities, including antibacterial properties. This suggests their potential application in developing new therapeutic agents and highlights the importance of these compounds in medicinal chemistry research (Zaki et al., 2016).
Safety And Hazards
Specific safety and hazard information for “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” is not available in the search results. However, it’s important to handle all chemicals with appropriate safety precautions.
Orientations Futures
The future directions for research on “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” are not specified in the search results. However, given the wide range of pharmacological properties of 1H-Pyrrole-2,5-dione derivatives, further research into their potential applications in medicine could be a promising direction1.
Please consult with a subject matter expert or conduct further research for more specific and detailed information. This information is provided as a general guide and may not be applicable to the specific compound you’re interested in.
Propriétés
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTXKXDQFNORIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384078 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
CAS RN |
89143-12-4 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)
![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)






